2-chloro-4-methyl-N-(propan-2-yl)aniline
Description
2-Chloro-4-methyl-N-(propan-2-yl)aniline is an aromatic amine derivative with a benzene ring substituted at positions 2 and 4 by chlorine and methyl groups, respectively. The amino group (-NH₂) is further substituted with a propan-2-yl (isopropyl) group. Its molecular formula is C₁₀H₁₄ClN, and its molecular weight is 183.68 g/mol. This compound is structurally characterized by its electron-withdrawing chlorine atom and electron-donating methyl group, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14ClN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
WKYHSVGIBOXGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloro-4-methylaniline
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., acetone)
Reaction Conditions: Reflux for several hours
The reaction yields 2-chloro-4-methyl-N-(propan-2-yl)aniline as the primary product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-methyl-N-(propan-2-yl)aniline may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-chloro-4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Notable Features |
|---|---|---|---|---|
| 2-Chloro-4-methyl-N-(propan-2-yl)aniline | C₁₀H₁₄ClN | 183.68 | Cl (2), CH₃ (4), N-(propan-2-yl) | Balanced electronic effects |
| 2-Bromo-4-methyl-N-(propan-2-yl)aniline | C₁₀H₁₄BrN | 228.13 | Br (2), CH₃ (4), N-(propan-2-yl) | Higher steric bulk (Br vs. Cl) |
| 2-Chloro-4-fluoro-N-(2-phenylethyl)aniline | C₁₄H₁₃ClFN | 249.71 | Cl (2), F (4), N-(2-phenylethyl) | Enhanced lipophilicity (phenyl group) |
| 4-Chloro-N-(prop-2-yn-1-yl)aniline | C₉H₈ClN | 165.62 | Cl (4), N-(propargyl) | Linear alkyne substituent |
| 4-(Morpholin-4-yl)-N-(propan-2-yl)aniline | C₁₃H₂₀N₂O | 220.31 | Morpholine (4), N-(propan-2-yl) | Heterocyclic solubility enhancement |
| 2-Chloro-4-(propan-2-yloxy)aniline | C₉H₁₂ClNO | 185.65 | Cl (2), O-(propan-2-yl) (4) | Ether linkage for polarity modulation |
Physicochemical and Reactivity Differences
Electronic Effects: The chlorine atom in the target compound withdraws electron density, deactivating the ring toward electrophilic substitution. Methyl groups (electron-donating) at position 4 counteract chlorine’s deactivation, making the compound more reactive than fully deactivated analogues like 4-chloro-N-(propargyl)aniline .
Steric Effects :
- The isopropyl group on the nitrogen atom in the target compound introduces steric hindrance, reducing hydrogen-bonding capacity compared to compounds like 4-Chloro-N-(2-pyridyl)aniline, which forms N—H⋯N hydrogen-bonded dimers .
- Bulkier substituents (e.g., 2-phenylethyl in ) further limit solubility in polar solvents .
Solubility and Stability: The morpholine substituent in 4-(morpholin-4-yl)-N-(propan-2-yl)aniline enhances water solubility due to the polar heterocycle, whereas the target compound’s isopropyl group favors organic solvents .
Biological Activity
2-Chloro-4-methyl-N-(propan-2-yl)aniline, a derivative of aniline, possesses significant biological activity that has garnered attention in medicinal chemistry. This compound's unique structural features, including the presence of chlorine and methyl groups, contribute to its interaction with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-chloro-4-methyl-N-(propan-2-yl)aniline is , indicating the presence of a chlorine atom and a propan-2-yl group attached to the aniline core. The specific arrangement of these functional groups influences both its chemical reactivity and biological activity.
The biological activity of 2-chloro-4-methyl-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its potential therapeutic effects. The compound's binding affinity is enhanced by the presence of its chloro and methyl substituents, which facilitate its interaction with molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-4-methyl-N-(propan-2-yl)aniline exhibit antibacterial and antifungal properties. These findings suggest that this compound may also possess similar activities, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that derivatives of aniline can exhibit anticancer properties. For instance, certain structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that 2-chloro-4-methyl-N-(propan-2-yl)aniline may also have potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | |
| Compound B | HT-29 (colon cancer) | 15.0 | |
| 2-Chloro-4-methyl-N-(propan-2-yl)aniline | TBD | TBD | TBD |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various aniline derivatives on human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential.
- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that specific derivatives effectively inhibited enzymes involved in cancer metabolism, further supporting the potential use of 2-chloro-4-methyl-N-(propan-2-yl)aniline in cancer therapy.
Synthesis and Applications
The synthesis of 2-chloro-4-methyl-N-(propan-2-yl)aniline can be achieved through various methods, including nucleophilic substitution reactions involving chloroanilines and isopropylamine. The efficiency and yield of these methods can vary, impacting their suitability for industrial applications.
Synthetic Routes:
- Nucleophilic Substitution : Reaction between 2-chloroaniline and isopropylamine.
- Yield: High
- Conditions: Mild temperatures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
